molecular formula C12H10ClNO6 B14487581 Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester CAS No. 63992-03-0

Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester

Cat. No.: B14487581
CAS No.: 63992-03-0
M. Wt: 299.66 g/mol
InChI Key: VMHZBJLIWFAJCX-UHFFFAOYSA-N
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Description

Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is a chemical compound that combines the properties of succinic acid and benzoxazolinone derivatives. Succinic acid is a dicarboxylic acid with the formula (CH₂)₂(CO₂H)₂, known for its role in the citric acid cycle. Benzoxazolinone derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester typically involves the esterification of succinic acid with (5-chloro-2-benzoxazolinon-3-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorine atom in the benzoxazolinone ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted benzoxazolinone derivatives.

Scientific Research Applications

Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid Esters: Other esters of succinic acid, such as diethyl succinate and dimethyl succinate.

    Benzoxazolinone Derivatives: Compounds like 2-benzoxazolinone and 5-chloro-2-benzoxazolinone.

Uniqueness

Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications

Properties

CAS No.

63992-03-0

Molecular Formula

C12H10ClNO6

Molecular Weight

299.66 g/mol

IUPAC Name

4-[(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C12H10ClNO6/c13-7-1-2-8-9(5-7)20-12(18)14(8)6-19-11(17)4-3-10(15)16/h1-2,5H,3-4,6H2,(H,15,16)

InChI Key

VMHZBJLIWFAJCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2COC(=O)CCC(=O)O

Origin of Product

United States

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